Osimertinib

Catalog No.
S002899
CAS No.
1421373-65-0
M.F
C28H33N7O2
M. Wt
499.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osimertinib

CAS Number

1421373-65-0

Product Name

Osimertinib

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C28H33N7O2

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)

InChI Key

DUYJMQONPNNFPI-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Synonyms

AZD9291; AZD-9291; Osimertinib

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Description

The exact mass of the compound Osimertinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Osimertinib as a Third-Generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI):

Osimertinib is a small molecule specifically designed to target and inhibit the epidermal growth factor receptor (EGFR), a protein involved in cell growth and proliferation. It belongs to the class of drugs known as third-generation EGFR tyrosine kinase inhibitors (TKIs), meaning it has a higher selectivity and potency compared to previous generations of TKIs when targeting specific mutations in the EGFR gene.

Treatment of EGFR-Mutated NSCLC:

Osimertinib is primarily used in the treatment of advanced non-small cell lung cancer (NSCLC) harboring specific mutations in the EGFR gene. These mutations are most commonly found in females and never-smokers with NSCLC. Research has demonstrated its effectiveness in both first-line and second-line treatment settings for patients with these specific mutations, showing significant improvement in progression-free survival (PFS) compared to other treatment options.

Targeting T790M Mutation-Positive NSCLC:

One of the significant advantages of Osimertinib is its ability to overcome resistance developed by cancer cells to first-generation EGFR TKIs due to a specific mutation known as T790M. This mutation occurs in the EGFR gene and renders the cancer cells resistant to the initial treatment. However, research has shown that Osimertinib effectively targets these T790M-positive NSCLC cases, leading to improved clinical outcomes compared to standard chemotherapy options.

Investigation of Biomarkers and Treatment Optimization:

Ongoing research with Osimertinib focuses on identifying biomarkers that can further predict treatment response and resistance development. Additionally, researchers are exploring combinations of Osimertinib with other therapies or targeted agents to potentially improve treatment efficacy and overcome emerging resistance mechanisms.

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca, primarily used for the treatment of metastatic non-small cell lung cancer (NSCLC) characterized by specific mutations in the EGFR gene, particularly the T790M mutation. This mutation often arises as a resistance mechanism following treatment with first- and second-generation EGFR TKIs. Osimertinib is notable for its ability to irreversibly bind to mutant forms of EGFR, effectively inhibiting cancer cell proliferation while sparing wild-type EGFR, which reduces potential side effects associated with traditional therapies .

The chemical formula for osimertinib mesylate is C28H33N7O2•CH4O3S, with a molecular weight of approximately 596 g/mol. Its structure includes an acrylamide moiety that facilitates covalent bonding to the cysteine residue at position 797 of the EGFR protein, which is crucial for its mechanism of action against resistant cancer cells .

Osimertinib acts by specifically targeting EGFR mutations, particularly the T790M mutation, which is a common cause of resistance to first-generation EGFR TKIs [, ]. By binding to the mutated EGFR protein, Osimertinib inhibits its tyrosine kinase activity, a critical step in the signaling cascade that promotes cancer cell proliferation and survival [, ]. This targeted inhibition disrupts these growth signals and leads to tumor regression or disease control [, ].

Clinical trials have shown Osimertinib to be generally well-tolerated, with manageable side effects such as diarrhea, rash, and dry skin []. However, it can interact with other medications, and careful monitoring is required [].

Data on specific hazards:

  • Carcinogenicity: No data available on carcinogenicity in humans.
  • Mutagenicity: No data available on mutagenicity in humans.
  • Reproductive toxicity: Osimertinib can cause harm to an unborn baby; pregnancy should be avoided during treatment [].

Osimertinib functions through a unique mechanism involving covalent modification of the EGFR protein. The compound reacts with the thiol group of cysteine 797 in mutant forms of EGFR, leading to irreversible inhibition. This reaction can be modeled using quantum mechanics/molecular mechanics simulations, which indicate that certain mutations, such as L718Q, can alter the conformational dynamics of the EGFR-osimertinib complex, potentially leading to resistance .

The primary chemical reaction can be summarized as follows:

  • Covalent Bond Formation: Osimertinib binds covalently to Cys797 in mutant EGFR.
  • Inhibition of Kinase Activity: This binding inhibits downstream signaling pathways that promote tumor growth.

Osimertinib exhibits high selectivity and potency against various mutant forms of EGFR, including L858R and T790M mutations. In preclinical studies, osimertinib demonstrated significant antitumor activity in NSCLC models harboring these mutations. The drug has shown a 62% objective response rate in patients with T790M-positive NSCLC and a median progression-free survival of approximately 12 months .

The pharmacodynamics of osimertinib reveal that it operates at much lower concentrations compared to first-generation inhibitors due to its high affinity for mutant EGFR variants. This selectivity minimizes off-target effects and enhances therapeutic efficacy.

The synthesis of osimertinib involves several key steps that include:

  • Formation of the Core Structure: The synthesis begins with the construction of the pyrimidine core which is then substituted with various functional groups.
  • Introduction of the Acrylamide Moiety: The acrylamide group is introduced to facilitate covalent binding to the target cysteine residue in EGFR.
  • Final Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve pharmaceutical-grade purity.

Specific synthetic routes have been detailed in literature, highlighting various intermediates and reaction conditions used throughout the process .

Osimertinib is primarily indicated for:

  • Treatment of Metastatic Non-Small Cell Lung Cancer: Specifically for patients with T790M mutation-positive tumors who have progressed on previous therapies.
  • Clinical Trials: Ongoing research is investigating its efficacy in combination therapies and other types of cancers exhibiting similar mutations.

The drug has received regulatory approval from multiple health authorities worldwide, including the U.S. Food and Drug Administration .

Osimertinib undergoes significant metabolic processing primarily via cytochrome P450 enzymes, particularly CYP3A4. Interaction studies reveal that strong inducers or inhibitors of this enzyme can significantly affect osimertinib's pharmacokinetics. Co-administration with strong CYP3A4 inducers should be avoided as they can reduce drug efficacy by decreasing plasma concentrations .

Common adverse reactions associated with osimertinib include skin rash, diarrhea, and respiratory issues, which are generally manageable compared to earlier generation TKIs .

Several compounds share structural or functional similarities with osimertinib, particularly within the class of EGFR TKIs:

Compound NameTarget MutationsUnique Features
ErlotinibL858R, exon 19 deletionsFirst-generation TKI; reversible binding
GefitinibL858R, exon 19 deletionsFirst-generation TKI; similar mechanism but less potent against T790M
AfatinibL858R, exon 19 deletionsIrreversible inhibitor but less selective than osimertinib
DacomitinibMultiple mutationsPan-HER inhibitor; broader target range
OlmutinibVarious mutationsUnder investigation; potential third-generation agent
Egf816T790M mutationInvestigational; aims to target resistant mutations

Osimertinib's unique profile lies in its high selectivity for mutant forms of EGFR while minimizing toxicity associated with wild-type inhibition, making it a preferred option in clinical settings for treating resistant NSCLC cases .

Purity

> 98%

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

499.26957332 g/mol

Monoisotopic Mass

499.26957332 g/mol

Heavy Atom Count

37

Appearance

Brown to yellow solid powder

UNII

3C06JJ0Z2O

Drug Indication

Osimertinib is indicated as adjuvant therapy after tumor resection in adult patients with non-small cell lung cancer (NSCLC) whose tumors have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 L858R mutations (as detected by an FDA-approved test), and as the first-line treatment of adult patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations (as detected by an FDA-approved test). Osimertinib is also indicated for the treatment of adult patients with metastatic EGFR T790M mutation-positive NSCLC, as detected by an FDA-approved test, whose disease has progressed on or after EGFR TKI therapy.
TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations- the first-line treatment of adult patients NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC. TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations. - the first-line treatment of adult patients with locally advanced or metastatic NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.

Livertox Summary

Osimertinib is a small molecule tyrosine kinase receptor inhibitor and antineoplastic agent that is used in the therapy of selected forms of advanced non-small cell lung cancer (NSCLC). Osimertinib is associated with a moderate rate of serum aminotransferase elevations during therapy and rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that binds to certain mutant forms of EGFR (T790M, L858R, and exon 19 deletion) that predominate in non-small cell lung cancer (NSCLC) tumours following treatment with first-line EGFR-TKIs. As a third-generation tyrosine kinase inhibitor, osimertinib is specific for the gate-keeper T790M mutation which increases ATP binding activity to EGFR and results in poor prognosis for late-stage disease. Furthermore, osimertinib has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity. Compared to wild-type EGFR, osimertinib has 200 times higher affinity for EGFR molecules with the L858R/T790M mutation _in vitro_.

Absorption Distribution and Excretion

The median time to Cmax was found to be 6 hours.
Osimertinib is primarily eliminated through excretion in the feces (68%), to a lesser extent through urine (14%), while only 2% is excreted unchanged.
The mean volume of distribution at steady state is 918 L.
Oral clearance is 14.3 L/hr.

Metabolism Metabolites

Osimertinib is metabolized to at least two pharmacologically active metabolites, AZ7550 and AZ5104, that circulate at approximately 10% of the concentration of the parent compound. Biochemical assays have shown that AZ7550 has similar potency and efficacy to osimertinib, while AZ5104 is more potent against mutant and wild-type EGFR. The main metabolic pathways are oxidation (predominantly by CYP3A) and dealkylation.

Wikipedia

Osimertinib
NNC_45-0095

Biological Half Life

The population estimated mean half-life is 48 hours.

Use Classification

Human drugs -> Other antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15
1: Hsiao SH, Lu YJ, Li YQ, Huang YH, Hsieh CH, Wu CP. Osimertinib (AZD9291)
Attenuates the Function of Multidrug Resistance-Linked ATP-Binding Cassette
Transporter ABCB1 in Vitro. Mol Pharm. 2016 Jun 6;13(6):2117-25. doi:
10.1021/acs.molpharmaceut.6b00249. Epub 2016 May 19. PubMed PMID: 27169328.
2: Gautschi O, Aebi S, Heukamp LC. Successful AZD9291 Therapy Based on
Circulating T790M. J Thorac Oncol. 2015 Dec;10(12):e122-3. doi:
10.1097/JTO.0000000000000676. PubMed PMID: 26709490.
3: Remon J, Planchard D. AZD9291 in EGFR-mutant advanced non-small-cell lung
cancer patients. Future Oncol. 2015 Nov;11(22):3069-81. doi: 10.2217/fon.15.250.
Epub 2015 Oct 9. Review. PubMed PMID: 26450446.
4: Finlay MR, Anderton M, Ashton S, Ballard P, Bethel PA, Box MR, Bradbury RH,
Brown SJ, Butterworth S, Campbell A, Chorley C, Colclough N, Cross DA, Currie GS,
Grist M, Hassall L, Hill GB, James D, James M, Kemmitt P, Klinowska T, Lamont G,
Lamont SG, Martin N, McFarland HL, Mellor MJ, Orme JP, Perkins D, Perkins P,
Richmond G, Smith P, Ward RA, Waring MJ, Whittaker D, Wells S, Wrigley GL.
Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing
and T790M resistance mutations that spares the wild type form of the receptor. J
Med Chem. 2014 Oct 23;57(20):8249-67. doi: 10.1021/jm500973a. Epub 2014 Oct 1.
PubMed PMID: 25271963.
5: Cross DA, Ashton SE, Ghiorghiu S, Eberlein C, Nebhan CA, Spitzler PJ, Orme JP,
Finlay MR, Ward RA, Mellor MJ, Hughes G, Rahi A, Jacobs VN, Red Brewer M,
Ichihara E, Sun J, Jin H, Ballard P, Al-Kadhimi K, Rowlinson R, Klinowska T,
Richmond GH, Cantarini M, Kim DW, Ranson MR, Pao W. AZD9291, an irreversible EGFR
TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer.
Cancer Discov. 2014 Sep;4(9):1046-61. doi: 10.1158/2159-8290.CD-14-0337. Epub
2014 Jun 3. PubMed PMID: 24893891; PubMed Central PMCID: PMC4315625.

Explore Compound Types